5-Bromo-2-{[1-(3-methoxybenzoyl)piperidin-4-yl]oxy}pyrimidine
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Overview
Description
5-Bromo-2-{[1-(3-methoxybenzoyl)piperidin-4-yl]oxy}pyrimidine is a complex organic compound that features a pyrimidine ring substituted with a bromine atom and a piperidine ring linked through an ether bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-{[1-(3-methoxybenzoyl)piperidin-4-yl]oxy}pyrimidine typically involves multiple steps, starting with the preparation of the pyrimidine core. One common method involves the bromination of 2-hydroxypyrimidine to introduce the bromine atom at the 5-position. The next step involves the formation of the ether bond by reacting the brominated pyrimidine with 1-(3-methoxybenzoyl)piperidin-4-ol under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-{[1-(3-methoxybenzoyl)piperidin-4-yl]oxy}pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the piperidine ring.
Coupling Reactions: The pyrimidine ring can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often under basic conditions.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
5-Bromo-2-{[1-(3-methoxybenzoyl)piperidin-4-yl]oxy}pyrimidine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders due to the presence of the piperidine ring.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It can be used in studies to understand the interactions of pyrimidine derivatives with biological targets, such as enzymes or receptors.
Mechanism of Action
The mechanism of action of 5-Bromo-2-{[1-(3-methoxybenzoyl)piperidin-4-yl]oxy}pyrimidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as receptors or enzymes, modulating their activity. The piperidine ring can enhance the compound’s ability to cross biological membranes, increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-(piperazin-1-yl)pyrimidine: Similar in structure but with a piperazine ring instead of a piperidine ring.
5-Bromo-2-(piperidin-1-yl)pyrimidine: Lacks the methoxybenzoyl group, making it less complex.
2-Bromo-4-(methoxyphenyl)pyrimidine: Similar in having a bromine and methoxyphenyl group but differs in the position of substitution.
Uniqueness
5-Bromo-2-{[1-(3-methoxybenzoyl)piperidin-4-yl]oxy}pyrimidine is unique due to the combination of the bromine-substituted pyrimidine ring and the methoxybenzoyl-piperidine moiety. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs.
Properties
IUPAC Name |
[4-(5-bromopyrimidin-2-yl)oxypiperidin-1-yl]-(3-methoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrN3O3/c1-23-15-4-2-3-12(9-15)16(22)21-7-5-14(6-8-21)24-17-19-10-13(18)11-20-17/h2-4,9-11,14H,5-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKUTVQYIMZMGNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCC(CC2)OC3=NC=C(C=N3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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